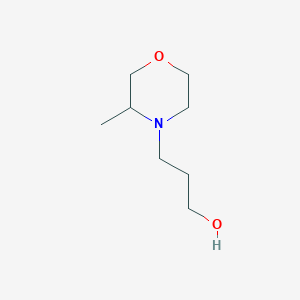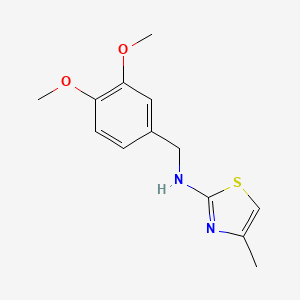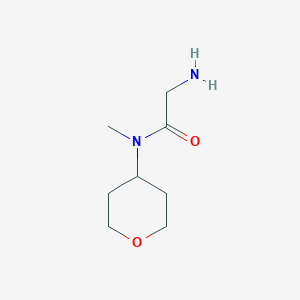
2-amino-N-methyl-N-(oxan-4-yl)acetamide
Overview
Description
Synthesis Analysis
The synthesis of similar compounds like N-cyanoacetamides involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . The process can be carried out in several ways, including stirring without solvent and/or heat .Chemical Reactions Analysis
Cyanoacetamide-N-derivatives, which are similar to the compound , are considered important precursors for heterocyclic synthesis . They are extensively used as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Scientific Research Applications
Anticonvulsant Activities
Compounds structurally related to 2-amino-N-methyl-N-(oxan-4-yl)acetamide, such as 2-acetamido-N-benzyl-2-(methoxyamino)acetamides, have been studied for their anticonvulsant activities. The stereochemical comparisons with phenytoin, a well-known anticonvulsant drug, suggest that certain molecular features are likely responsible for the anticonvulsant activities of these compounds. This research highlights the potential of these compounds in developing new treatments for epilepsy and related neurological disorders (Camerman et al., 2005).
Astrochemistry and Organic Synthesis
The study of acetamide (CH3CONH2) in astrochemistry reveals that hydrogen abstraction from the methyl group of CH3CONH2 produces radicals that could react with other species, possibly leading to the formation of complex organic molecules (COM) under prebiotic or abiotic conditions. This research suggests a previously neglected path in the astrochemical modeling of the interstellar medium, indicating the potential role of acetamide and its derivatives in the formation of life's building blocks (Haupa et al., 2020).
Insensitive Energetic Materials
Research on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan, synthesized by reacting related acetamide derivatives at high temperatures, has led to the development of new insensitive energetic materials. These materials have shown superior detonation performance compared to TNT, offering potential applications in military and civilian explosives (Yu et al., 2017).
Coordination Complexes and Antioxidant Activity
Novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives have been synthesized, characterized, and shown to exhibit significant antioxidant activity. This study highlights the potential of acetamide derivatives in developing metal-based antioxidants for pharmaceutical applications (Chkirate et al., 2019).
Anti-Diabetic Agents
The synthesis of novel bi-heterocycles, including S-substituted acetamides derivatives, has demonstrated potent inhibitory potential against α-glucosidase enzyme, showcasing their value as anti-diabetic agents. This research emphasizes the role of acetamide derivatives in developing new treatments for diabetes (Abbasi et al., 2020).
properties
IUPAC Name |
2-amino-N-methyl-N-(oxan-4-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-10(8(11)6-9)7-2-4-12-5-3-7/h7H,2-6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAPCLSWSLCNAIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCOCC1)C(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-methyl-N-(oxan-4-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-{[(4-Methoxyphenyl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B1461294.png)
![(Hexan-2-yl)[(4-methoxyphenyl)methyl]amine](/img/structure/B1461295.png)
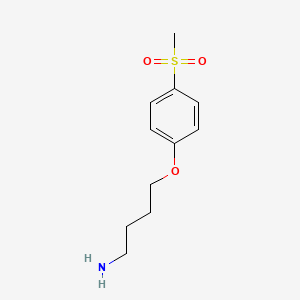



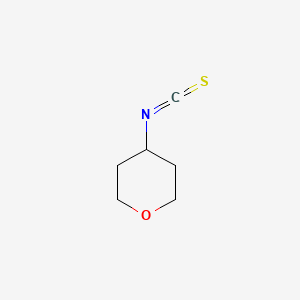


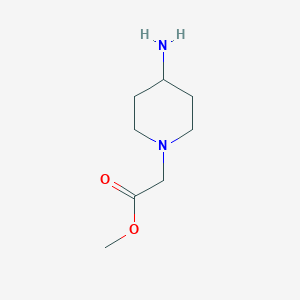
![4-chloro-2-[1-(propan-2-yl)-1H-pyrrole-2-amido]benzoic acid](/img/structure/B1461310.png)
![3-[2-(2-Methoxyethoxy)ethoxy]benzoic acid](/img/structure/B1461312.png)
